molecular formula C8H9NO3S B6180439 2-[3-(1,2-oxazol-3-yl)thietan-3-yl]acetic acid CAS No. 2703774-80-3

2-[3-(1,2-oxazol-3-yl)thietan-3-yl]acetic acid

Cat. No. B6180439
CAS RN: 2703774-80-3
M. Wt: 199.2
InChI Key:
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Description

2-[3-(1,2-oxazol-3-yl)thietan-3-yl]acetic acid, or 2-OTAA, is an organic acid with a wide range of applications in scientific research. It is a member of the oxazole family, which is a group of compounds with a five-membered ring containing an oxygen atom and two nitrogen atoms. 2-OTAA is a versatile compound that has been used in a variety of studies, including those related to enzyme inhibition, protein-ligand interactions, and structural biology.

Mechanism of Action

2-OTAA is a potent inhibitor of acetylcholinesterase, which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Acetylcholine is a key neurotransmitter involved in the regulation of various processes in the body, such as muscle contraction and memory formation. 2-OTAA binds to the active site of the enzyme, preventing it from catalyzing the breakdown of acetylcholine. This leads to an increase in the amount of acetylcholine in the body, which can have a variety of effects, depending on the target tissue.
Biochemical and Physiological Effects
2-OTAA has been shown to have a variety of biochemical and physiological effects. At low concentrations, it can act as an agonist of acetylcholine receptors, leading to an increase in the activity of the nervous system. At higher concentrations, it can act as an antagonist, leading to a decrease in the activity of the nervous system. In addition, 2-OTAA has been shown to have anti-inflammatory and antioxidant effects, as well as to be an inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of pro-inflammatory molecules.

Advantages and Limitations for Lab Experiments

2-OTAA is a versatile compound that can be used in a variety of scientific research studies. Its advantages include its low cost, its ease of synthesis, and its ability to bind to a variety of proteins and enzymes. Its limitations include its instability in the presence of light and oxygen, as well as its potential to cause adverse effects in certain tissues.

Future Directions

2-OTAA has a wide range of potential applications in scientific research. Future research could focus on developing more effective inhibitors of acetylcholinesterase, as well as on exploring the potential therapeutic applications of 2-OTAA. Other potential directions include studying the effects of 2-OTAA on other enzymes and proteins, as well as exploring its potential as a tool for drug delivery. Additionally, further research could be conducted to explore the potential toxicity of 2-OTAA and to develop methods to reduce its toxicity.

Synthesis Methods

2-OTAA can be synthesized from 1,2-oxazole-3-thiol, which is a precursor for the compound. The synthesis involves a nucleophilic substitution reaction, in which the thiol group of the precursor is replaced with an acetic acid group. This reaction can be carried out in aqueous solution, using either aqueous sodium hydroxide or aqueous sodium carbonate as the base. The reaction is typically carried out at room temperature, and the product can be isolated by extraction with an organic solvent.

Scientific Research Applications

2-OTAA has been used in a variety of scientific research studies. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used to study the interactions between proteins and small molecules, as well as to study the structure and function of proteins. 2-OTAA has also been used to study the effects of drugs on various biological systems, such as the nervous system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(1,2-oxazol-3-yl)thietan-3-yl]acetic acid involves the synthesis of the thietane ring followed by the attachment of the oxazole ring and the acetic acid group.", "Starting Materials": [ "2-bromoacetic acid", "thiophene", "sodium hydride", "2-amino-3-hydroxypyridine", "acetic anhydride", "triethylamine", "phosphorus pentoxide", "chloroacetyl chloride", "sodium hydroxide", "1,2-oxazol-3-amine" ], "Reaction": [ "Thiophene is reacted with sodium hydride to form the thietane ring.", "The thietane ring is then reacted with 2-amino-3-hydroxypyridine to form the thietane-oxazole intermediate.", "The thietane-oxazole intermediate is then reacted with chloroacetyl chloride to form the thietane-oxazole-acetyl chloride intermediate.", "The thietane-oxazole-acetyl chloride intermediate is then reacted with sodium hydroxide to form the thietane-oxazole-acetic acid intermediate.", "Finally, the thietane-oxazole-acetic acid intermediate is reacted with phosphorus pentoxide to form the desired compound, 2-[3-(1,2-oxazol-3-yl)thietan-3-yl]acetic acid." ] }

CAS RN

2703774-80-3

Molecular Formula

C8H9NO3S

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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